N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-2-26-16-9-6-10-18-19(16)22-21(28-18)23(13-15-7-4-3-5-8-15)20(24)17-14-25-11-12-27-17/h3-10,14H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQWOGRNFPXWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Dioxine Ring: The dioxine ring is formed by the reaction of a suitable diol with a carboxylic acid derivative under dehydrating conditions.
Amidation: The final step involves the formation of the carboxamide linkage by reacting the benzothiazole derivative with a benzylamine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The ethoxy group on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block for Synthesis
The compound serves as a crucial building block in organic synthesis. Its unique structure allows chemists to explore new chemical reactions and develop novel synthetic methodologies. The synthesis often involves multiple steps, including the formation of the benzothiazole ring and the dioxine ring through specific reaction conditions.
Synthetic Routes
The typical synthetic routes include:
- Formation of the Benzothiazole Ring: Synthesized via cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
- Dioxine Ring Formation: Achieved by reacting diols with carboxylic acid derivatives under dehydrating conditions.
- Amidation: Final step involves the reaction of benzothiazole derivatives with benzylamine using coupling agents like EDCI.
Biology
Antimicrobial Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties against a variety of bacterial and fungal pathogens. This makes them promising candidates for developing new antibiotics .
Mechanism of Action
The antimicrobial activity is believed to stem from the inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication. Additionally, these compounds may interact with various molecular targets to exert their effects.
Medicine
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, which may result from inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response. This property is crucial for developing treatments for inflammatory diseases .
Anticancer Potential
Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell growth by modulating biochemical pathways related to cell proliferation and apoptosis. This makes them valuable in cancer research and therapeutic development .
Industry
Material Development
In industrial applications, this compound can be utilized to develop new materials with enhanced thermal stability or mechanical strength. It also serves as a precursor for synthesizing dyes, pigments, and other specialty chemicals.
Case Study 1: Antimicrobial Research
A study highlighted the efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating their potential as effective antimicrobial agents. The structure-activity relationship revealed that specific substitutions on the benzothiazole ring significantly influenced antibacterial potency .
Case Study 2: Anti-inflammatory Studies
Research into the anti-inflammatory properties of benzothiazole derivatives showed a marked reduction in inflammation markers in vitro. The compounds were tested against various inflammatory models, confirming their potential as therapeutic agents for inflammatory diseases .
Case Study 3: Cancer Cell Inhibition
In a series of experiments, N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide was evaluated for its anticancer effects on multiple cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a candidate for cancer therapy .
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets in cells. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication. The anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the benzothiazole ring and the N-alkyl/aryl groups of the carboxamide. Below is a comparative analysis:
Key Observations :
- Electron-Donating vs.
- Lipophilicity : Chloro and methyl substituents elevate logP values, favoring membrane permeability but risking poor aqueous solubility. Ethoxy groups balance lipophilicity and polarity .
- Solubility: Introduction of a 2-(diethylamino)ethyl group (as in –5) introduces a basic amine, enhancing solubility in acidic environments via protonation, whereas the benzyl group in the target compound retains neutrality .
Spectroscopic and Physicochemical Data
- IR Spectroscopy : The target compound’s carboxamide C=O stretch (~1680 cm⁻¹) aligns with analogues in (1663–1682 cm⁻¹). Absence of C=S stretches (~1250 cm⁻¹) distinguishes it from thioamide derivatives .
- NMR: The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and ethoxy protons (δ 1.4 ppm, triplet; δ 4.1 ppm, quartet) are diagnostic markers.
- Thermal Stability: The rigid 1,4-dioxine ring likely improves thermal stability compared to non-fused benzothiazoles .
Biological Activity
N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Formation of the Dioxine Ring : A suitable diol is reacted with a carboxylic acid derivative under dehydrating conditions to form the dioxine moiety.
- Amidation : The final step involves reacting the benzothiazole derivative with a benzylamine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, benzothiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1 | Inhibition of AKT and ERK pathways |
| B7 | A549 | 2 | Induction of apoptosis |
| B7 | H1299 | 4 | Cell cycle arrest |
The compound B7 mentioned in recent studies demonstrated apoptosis-promoting effects and significantly reduced inflammatory cytokines such as IL-6 and TNF-α, suggesting that structural modifications in benzothiazole derivatives can enhance anticancer efficacy .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that these compounds can effectively inhibit bacterial growth, outperforming conventional antibiotics like ampicillin and streptomycin against various bacterial strains .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : Similar compounds have been reported to inhibit critical signaling pathways such as AKT and ERK, which are involved in cell survival and proliferation.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial aspect of its anticancer activity.
- Antibacterial Mechanisms : The interaction with bacterial topoisomerases has been highlighted as a significant factor in the antimicrobial efficacy of related compounds .
Case Studies
A notable study involved synthesizing several benzothiazole derivatives and evaluating their biological activities. Among these, compounds that incorporated dioxine moieties exhibited enhanced potency against cancer cell lines compared to their simpler counterparts .
Q & A
Q. Key Optimization Factors :
- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of benzothiazole intermediate to carboxamide precursor to minimize side products.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the final compound ≥95% purity .
Basic: Which spectroscopic techniques are critical for confirming the structural identity of this compound?
Answer:
A combination of techniques is required:
- ¹H/¹³C NMR : Identify protons and carbons in the benzothiazole (δ 7.2–8.1 ppm for aromatic protons), dioxane (δ 4.2–4.5 ppm for OCH₂), and benzyl groups (δ 3.8–4.0 ppm for N-CH₂) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and benzothiazole C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 425.14 g/mol) and fragmentation patterns .
Data Interpretation Tip : Compare spectra with structurally analogous compounds (e.g., methyl-substituted benzothiazoles) to assign substituent-specific signals .
Basic: What in vitro assays are appropriate for preliminary evaluation of bioactivity (e.g., enzyme inhibition)?
Answer:
- COX-1/COX-2 Inhibition Assay : Measure IC₅₀ values using a colorimetric kit (e.g., Cayman Chemical) to assess anti-inflammatory potential. Similar benzothiazole derivatives show COX-1 selectivity (IC₅₀ < 1 µM) .
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Cytotoxicity Assay : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ and selectivity indices .
Advanced: How does the ethoxy substituent on the benzothiazole moiety influence physicochemical properties and target binding compared to methyl or halogen substituents?
Answer:
- Physicochemical Impact : The ethoxy group increases lipophilicity (logP ~2.8 vs. ~2.3 for methyl analogs), enhancing membrane permeability but potentially reducing aqueous solubility. Computational tools like SwissADME predict a solubility decrease of ~20% compared to methyl derivatives .
- Target Binding : Molecular docking (e.g., AutoDock Vina) reveals that the ethoxy group forms hydrogen bonds with hydrophobic pockets in COX-1 (e.g., Val349), improving binding affinity (ΔG ≈ -9.2 kcal/mol vs. -8.5 kcal/mol for methyl) .
Experimental Validation : Synthesize analogs (e.g., 4-methyl, 4-fluoro) and compare bioactivity data to establish structure-activity relationships (SAR) .
Advanced: How can discrepancies between in vitro and in vivo efficacy data be resolved?
Answer:
- Pharmacokinetic Profiling : Conduct ADME studies to assess bioavailability (%F), plasma protein binding (PPB), and metabolic stability (e.g., liver microsomes). Poor oral absorption (e.g., %F < 20%) may explain reduced in vivo activity .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, oxidative cleavage of the dioxane ring could generate inactive carboxylic acid derivatives .
- Formulation Optimization : Develop nanoparticle or liposomal formulations to enhance solubility and tissue penetration .
Advanced: What computational strategies predict target interactions and optimize lead compounds?
Answer:
- Molecular Docking : Simulate binding modes with targets like COX-1 (PDB: 1EQG) or DNA gyrase (PDB: 1KZN). Focus on residues critical for catalysis (e.g., Tyr355 in COX-1) .
- QSAR Modeling : Use descriptors (e.g., polar surface area, H-bond donors) to correlate substituent effects with bioactivity. Random forest models trained on benzothiazole datasets achieve R² > 0.85 .
- MD Simulations : Perform 100-ns simulations to assess complex stability (RMSD < 2 Å) and identify key interaction dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
